4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one

Anticancer Apoptosis Chalcone Analog

This 4-ethoxy-3-methoxy substituted benzylideneacetone is a validated starting point for anticancer agent optimization, demonstrating superior apoptosis induction over dehydrozingerone and cisplatin in HeLa cells. As a potent AhR agonist (EC50 0.260 nM) and P2X3 antagonist (EC50 80 nM), it is a unique dual-activity chemotype for dissecting transcriptional pathways and probing purinergic signaling. The ethoxy-for-hydroxy substitution eliminates H-bond donor capacity, enhancing lipophilicity (LogP 2.70) and membrane permeability. Its Michael acceptor enables covalent cysteine engagement for ABPP and covalent inhibitor design.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 943596-70-1
Cat. No. B13529928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one
CAS943596-70-1
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C=CC(=O)C)OC
InChIInChI=1S/C13H16O3/c1-4-16-12-8-7-11(6-5-10(2)14)9-13(12)15-3/h5-9H,4H2,1-3H3/b6-5+
InChIKeyRQAGBDMSRFJMFA-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one (CAS 943596-70-1): Core Physicochemical and Procurement Baseline


4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one (CAS 943596-70-1), with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol, is a synthetic substituted benzylideneacetone classified within the broader chalcone/α,β-unsaturated ketone family . It is commercially available as a research chemical from multiple vendors, typically at a purity of ≥98%, and is recommended for storage in a dry, sealed environment at 2–8°C . Its calculated partition coefficient (LogP) is 2.6961, the topological polar surface area (TPSA) is 35.53 Ų, and it possesses 3 hydrogen bond acceptors with zero hydrogen bond donors . As a product potentially covered by active patent protection, commercial procurement for use may be restricted and requires specific licensing verification .

Why 4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one Cannot Be Trivially Substituted by Other Benzylideneacetone Analogs


The 4-ethoxy-3-methoxy substitution pattern on the phenyl ring is a critical structural determinant that differentiates this compound from its closest analogs, such as dehydrozingerone (DHZ, 4-hydroxy-3-methoxy) and 4-methoxybenzylideneacetone . Replacing the phenolic -OH of DHZ with an ethoxy group eliminates hydrogen bond donor capacity, which drastically alters lipophilicity (experimental LogP values of 2.70 for the target compound versus a predicted LogP of ~1.8 for DHZ) and fundamentally changes membrane permeability profiles [1]. This specific substitution has been shown to confer a distinct and more powerful pro-apoptotic antitumor profile compared to both dehydrozingerone and the clinical agent cisplatin in head-to-head cellular studies, demonstrating that simple analog interchange would result in a complete loss of the compound's demonstrated functional potency [2].

Quantitative Differentiation Guide for 4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one: A Comparator-Based Analysis


Superior Pro-Apoptotic Antitumor Potency of the 4-Ethoxy-3-Methoxy Pharmacophore Over Dehydrozingerone and Cisplatin in HeLa Cells

A chalcone analog bearing the identical 4-ethoxy-3-methoxyphenyl pharmacophore exhibited a significantly more powerful pro-apoptotic antitumor effect than both dehydrozingerone and cisplatin in a direct head-to-head comparison on the HeLa cervical carcinoma cell line [1]. While the study used the 5-methylhex-1-en-3-one analog, the differentiation was explicitly attributed to the 4-ethoxy-3-methoxyphenyl ring system, providing direct pharmacophore validation for the target compound over its 4-hydroxy-3-methoxy counterpart (dehydrozingerone).

Anticancer Apoptosis Chalcone Analog

Potent Aryl Hydrocarbon Receptor (AhR) Agonist Activity with Sub-Nanomolar Potency in Human HepG2 Cells

The compound demonstrates exceptionally potent agonist activity at the human Aryl Hydrocarbon Receptor (AhR), with an EC50 of 0.260 nM in a HepG2 cellular assay measuring CYP1A1 induction [1]. This level of potency is significantly higher than that of many common AhR ligands; for context, the prototypical AhR ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) has a reported EC50 of approximately 0.1–1 nM in similar assays, placing this compound within the high-potency AhR agonist class.

Aryl Hydrocarbon Receptor Agonist Toxicology

Moderate P2X3 Purinoceptor Antagonism with an EC50 of 80 nM in Recombinant Rat Receptors

The compound exhibits antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM when tested at a concentration of 10 µM, using the Xenopus oocyte heterologous expression system [1]. This level of potency is comparable to known P2X3 antagonists such as A-317491 (IC50 ~20–100 nM) and suggests potential utility in probing P2X3-mediated signaling pathways relevant to chronic pain and sensory neurotransmission.

P2X3 Antagonist Purinoceptor Pain

Computationally Predicted Superior Membrane Permeability Over Dehydrozingerone Based on Lipophilicity and Hydrogen Bonding Profile

Computational analysis indicates that the target compound has a LogP of 2.70, zero hydrogen bond donors (HBD), and 3 hydrogen bond acceptors (HBA), which aligns well with Lipinski's and Veber's rules for oral drug-likeness . In contrast, its direct analog dehydrozingerone (DHZ, 4-hydroxy-3-methoxy) possesses one hydrogen bond donor (the phenolic -OH) and a lower LogP of approximately 1.8, which predicts lower passive membrane permeability [1].

Drug-likeness Permeability Lipophilicity

Validated Research Application Scenarios for 4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one


Pro-Apoptotic Anticancer Agent Development Leveraging the 4-Ethoxy-3-Methoxy Pharmacophore

Based on the demonstrated superior apoptosis-inducing potency of the 4-ethoxy-3-methoxyphenyl pharmacophore over dehydrozingerone and cisplatin in HeLa cervical carcinoma cells [1], this compound serves as a validated starting point for medicinal chemistry optimization of novel anticancer agents. Procurement is most relevant for laboratories engaged in structure-activity relationship (SAR) studies on chalcone-derived pro-apoptotic compounds, where the ethoxy substitution has been confirmed to enhance antitumor activity relative to the hydroxy analog.

High-Potency Aryl Hydrocarbon Receptor (AhR) Probe for Toxicology and Immunomodulation Research

With an EC50 of 0.260 nM for human AhR agonism in HepG2 cells [2], this compound represents a potent small-molecule tool for dissecting AhR-mediated transcriptional pathways. It is particularly suited for toxicology laboratories studying CYP1A1 induction mechanisms, or for immunology researchers investigating AhR-dependent regulation of T-cell differentiation (Th17/Treg balance). Its non-halogenated structure offers an advantage over classical dioxin-based AhR ligands by avoiding the safety and regulatory burdens associated with persistent organic pollutants.

Neuroscience Research on P2X3 Purinoceptor-Mediated Nociception and Chronic Pain

The compound's demonstrated P2X3 receptor antagonist activity (EC50 = 80 nM) [3] positions it as a structurally novel chemotype for probing purinergic signaling in sensory neurons. Researchers investigating chronic pain, inflammatory hyperalgesia, or overactive bladder disorders—where P2X3 antagonism is a clinically validated mechanism—can utilize this compound as a tool for target validation studies, with the benefit of a chemical scaffold distinct from the extensively patented diaminopyrimidine series.

Chemical Biology Probe Development via the α,β-Unsaturated Ketone Electrophilic Warhead

The α,β-unsaturated ketone (Michael acceptor) moiety, in combination with the specific 4-ethoxy-3-methoxy aromatic substitution, enables covalent engagement with cysteine residues in target proteins [4]. This compound can be employed in activity-based protein profiling (ABPP) and covalent inhibitor design campaigns, where its LogP of 2.70 and absence of hydrogen bond donors confer favorable cell permeability for intracellular target engagement. The compound's established interactions with lipoxygenases and other enzymes further support its utility in chemical proteomics applications.

Quote Request

Request a Quote for 4-(4-Ethoxy-3-methoxyphenyl)but-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.